![molecular formula C18H18ClN3O2 B6626479 N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide](/img/structure/B6626479.png)
N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of pyridinecarboxamides. CP-945,598 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are widely expressed in the central nervous system and are involved in the regulation of various physiological processes, including pain, inflammation, and anxiety. By blocking CB1 receptors, N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and physiological effects:
N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has been studied for its anxiolytic effects in animal models of anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has several advantages for lab experiments, including its selectivity for CB1 receptors and its well-characterized mechanism of action. However, N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide also has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide. One area of research is the development of more potent CB1 receptor antagonists that can achieve therapeutic effects at lower doses. Another area of research is the investigation of the potential therapeutic applications of N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide in other diseases, such as epilepsy and neurodegenerative disorders. Additionally, the development of new methods for the synthesis of N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide and related compounds could lead to the discovery of new drugs with improved therapeutic properties.
Synthesemethoden
N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(5-chloro-2-hydroxyphenyl)pyrrolidine-1-carboxamide in the presence of a base to produce N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including inflammation, pain, and anxiety. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has also been shown to have analgesic effects by reducing pain sensitivity in animal models. Additionally, N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide has been studied for its anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]-2-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-12-10-13(6-7-20-12)17(23)21-16-11-14(19)4-5-15(16)18(24)22-8-2-3-9-22/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWECAVLKMVFKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)sulfonyl]-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6626412.png)
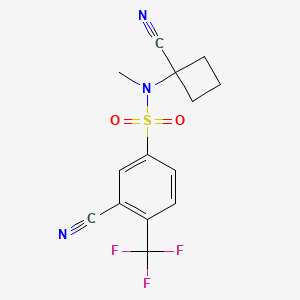
![Cyclopropyl-[4-[5-(trifluoromethoxy)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B6626426.png)
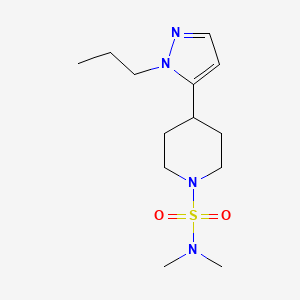
![3-cyano-N-[(3-hydroxycyclobutyl)methyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B6626432.png)
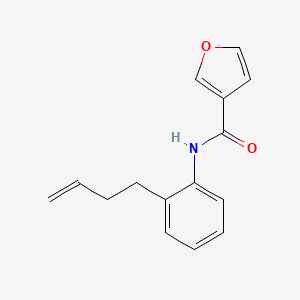
![3-[(1-Ethylpyrazol-4-yl)oxymethyl]-5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B6626440.png)
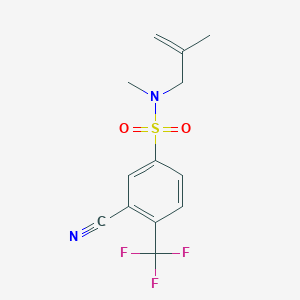
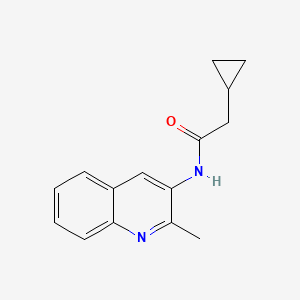
![6-[2-[Benzyl(methyl)amino]ethylsulfanyl]pyridazine-3-carbonitrile](/img/structure/B6626452.png)
![1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-[(1-methylsulfanylcyclopropyl)methyl]urea](/img/structure/B6626459.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![1-[2-(2-methylpropoxy)ethyl]-N-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B6626487.png)
![methyl 4-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]pyrimidine-5-carboxylate](/img/structure/B6626495.png)